molecular formula C18H21NO3 B126037 (R)-N-Methylcoclaurine CAS No. 5096-70-8

(R)-N-Methylcoclaurine

Cat. No.: B126037
CAS No.: 5096-70-8
M. Wt: 299.4 g/mol
InChI Key: BOKVLBSSPUTWLV-MRXNPFEDSA-N
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Description

®-N-Methylcoclaurine is a naturally occurring alkaloid found in various plant species, particularly in the family of Ranunculaceae. It is a chiral molecule with significant biological activity and is a precursor in the biosynthesis of several other alkaloids. The compound is known for its pharmacological properties, including its potential use in medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Methylcoclaurine typically involves the condensation of dopamine with 4-hydroxyphenylacetaldehyde under acidic conditions. This reaction forms the intermediate tetrahydroisoquinoline, which is then methylated to produce ®-N-Methylcoclaurine. The reaction conditions often include the use of strong acids like hydrochloric acid and methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of ®-N-Methylcoclaurine may involve biotechnological approaches, including the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are advantageous due to their scalability and the ability to produce the compound in a more environmentally friendly manner compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

®-N-Methylcoclaurine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex alkaloids.

    Reduction: Reduction reactions can convert ®-N-Methylcoclaurine into its corresponding dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products

Scientific Research Applications

®-N-Methylcoclaurine has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other complex alkaloids.

    Biology: The compound is studied for its role in plant metabolism and its biosynthetic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an analgesic and anti-inflammatory agent.

    Industry: The compound is used in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-N-Methylcoclaurine involves its interaction with various molecular targets, including enzymes and receptors in the body. It is known to inhibit certain enzymes involved in the biosynthesis of other alkaloids, thereby regulating their production. The compound also interacts with neurotransmitter receptors, which may contribute to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-Methylcoclaurine: The enantiomer of ®-N-Methylcoclaurine with similar but distinct biological activity.

    Coclaurine: A related alkaloid with a similar structure but lacking the N-methyl group.

    Norcoclaurine: Another related compound that serves as a precursor in the biosynthesis of ®-N-Methylcoclaurine.

Uniqueness

®-N-Methylcoclaurine is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its enantiomer and other related compounds. Its role as a precursor in the biosynthesis of more complex alkaloids also highlights its importance in both natural and synthetic chemistry.

Properties

IUPAC Name

(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-19-8-7-13-10-18(22-2)17(21)11-15(13)16(19)9-12-3-5-14(20)6-4-12/h3-6,10-11,16,20-21H,7-9H2,1-2H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKVLBSSPUTWLV-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80198974
Record name (R)-N-Methylcoclaurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5096-70-8
Record name (-)-N-Methylcoclaurine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5096-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-N-Methylcoclaurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005096708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-N-Methylcoclaurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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